molecular formula C17H23ClN2O B2450525 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride CAS No. 1628338-77-1

3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride

Cat. No.: B2450525
CAS No.: 1628338-77-1
M. Wt: 306.83
InChI Key: JBRZMDSGZFJSEO-UHFFFAOYSA-N
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Description

3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride is a complex organic compound featuring a cyclobutanone core linked to a benzimidazole moiety. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the benzimidazole ring through a condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative. The cyclobutanone moiety is then introduced via a cyclization reaction, often using a strong base and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The cyclobutanone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride is unique due to its specific combination of a cyclobutanone core and a benzimidazole moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.ClH/c1-17(2,3)12-5-6-14-15(10-12)19-16(18-14)7-4-11-8-13(20)9-11;/h5-6,10-11H,4,7-9H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRZMDSGZFJSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(N2)CCC3CC(=O)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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